molecular formula C17H28N2O8 B1218151 1-(beta-D-Glucopyranosyl)amobarbital CAS No. 69093-97-6

1-(beta-D-Glucopyranosyl)amobarbital

Katalognummer: B1218151
CAS-Nummer: 69093-97-6
Molekulargewicht: 388.4 g/mol
InChI-Schlüssel: PKKCVZFJXARZCB-PYDJHFNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(beta-D-Glucopyranosyl)amobarbital, also known as this compound, is a useful research compound. Its molecular formula is C17H28N2O8 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1-(beta-D-Glucopyranosyl)amobarbital exhibits altered pharmacokinetics and pharmacodynamics compared to its parent compound, amobarbital. Key studies have highlighted several important properties:

  • Neuroprotective Effects : Unlike amobarbital, which can potentiate NMDA toxicity in neurons, this compound has demonstrated neuroprotective effects in vitro. It does not enhance NMDA-induced neuronal death, suggesting a safer profile for neuroprotection under excitotoxic conditions .
  • GABA Receptor Modulation : Similar to amobarbital, this compound may still interact with GABA receptors but with potentially different affinities or effects due to the glucosylation. This interaction could lead to sedative effects while minimizing adverse reactions associated with traditional barbiturates .

Synthesis and Characterization

The synthesis of this compound involves the glycosylation of amobarbital. The process typically includes:

  • Starting Material : Amobarbital is used as the starting material.
  • Glycosylation Reaction : The reaction is conducted under acidic or enzymatic conditions to facilitate the attachment of the beta-D-glucopyranosyl group.
  • Purification : The product is purified through methods such as crystallization or chromatography.

A detailed characterization of the synthesized compound can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Anticonvulsant Properties

Research indicates that derivatives of barbiturates can exhibit anticonvulsant properties. The neuroprotective nature of this compound suggests potential applications in treating seizure disorders, particularly in patients who may be sensitive to traditional barbiturates .

Antimicrobial Activity

Emerging studies have explored the antimicrobial properties of various barbiturate derivatives. While specific data on this compound is limited, its structural similarities to other bioactive compounds warrant investigation into its efficacy against bacterial and fungal pathogens .

Cancer Treatment

The potential anticancer properties of barbiturate derivatives are also being investigated. Compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for its antiproliferative effects in vitro and in vivo .

Neuroprotection in Excitotoxicity Models

In vitro studies have demonstrated that this compound protects neurons from NMDA-induced toxicity without exacerbating neuronal death. This finding positions it as a candidate for further research in neurodegenerative diseases where excitotoxicity is a concern .

Antimicrobial Efficacy

Preliminary assessments of related compounds indicate that glycosylated derivatives may possess enhanced solubility and bioavailability, potentially leading to improved antimicrobial activity. Future studies should focus on establishing the specific antimicrobial spectrum and mechanisms of action for this compound .

Eigenschaften

CAS-Nummer

69093-97-6

Molekularformel

C17H28N2O8

Molekulargewicht

388.4 g/mol

IUPAC-Name

5-ethyl-5-(3-methylbutyl)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C17H28N2O8/c1-4-17(6-5-8(2)3)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t9-,10-,11+,12-,13-,17?/m1/s1

InChI-Schlüssel

PKKCVZFJXARZCB-PYDJHFNHSA-N

SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C

Isomerische SMILES

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CCC(C)C

Kanonische SMILES

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CCC(C)C

Key on ui other cas no.

69093-97-6

Synonyme

1-(beta-D-glucopyranosyl)amobarbital

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.